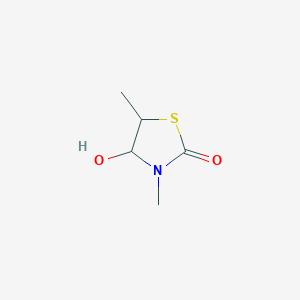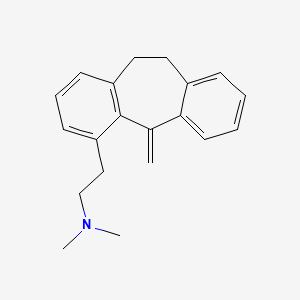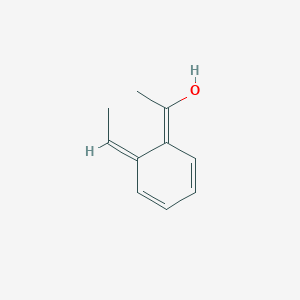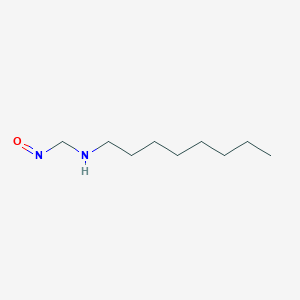
3-ethyl-2,4-dioxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2,4-dioxopentanoic acid is an organic compound that belongs to the class of α-ketocarboxylic acids It is characterized by the presence of two keto groups at the 2 and 4 positions and an ethyl group at the 3 position of the pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-ethyl-2,4-dioxopentanoic acid can be synthesized through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles. The reaction typically involves the use of oxalyl chloride to prepare the intermediate compound, which then reacts with the nucleophiles under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-2,4-dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups or the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2,4-dioxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-2,4-dioxopentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This can lead to the modulation of enzyme activities, signaling pathways, and other cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-ethyl-2,4-dioxopentanoic acid can be compared with other similar compounds, such as:
2,4-dioxopentanoic acid: Lacks the ethyl group at the 3 position, resulting in different chemical properties and reactivity.
3-methyl-2,4-dioxopentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.
2,4-dioxopentanedioic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different chemical environments.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3-ethyl-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)6(9)7(10)11/h5H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
SAVSPYNBEDNWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)



![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)



